molecular formula C28H25FN6O2 B12373816 Ripk1-IN-19

Ripk1-IN-19

Cat. No.: B12373816
M. Wt: 496.5 g/mol
InChI Key: MMHXIUIFLQILFX-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-19 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its selectivity and potency. The synthetic route typically includes:

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves scaling up the reaction conditions and using more efficient purification techniques. The industrial production process also includes stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Ripk1-IN-19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .

Scientific Research Applications

Ripk1-IN-19 has a wide range of scientific research applications, including:

Mechanism of Action

Ripk1-IN-19 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets involved in cell death and inflammation pathways. The molecular targets of this compound include the ATP-binding pocket and the allosteric regulatory domain of RIPK1. By binding to these sites, this compound blocks the activation of RIPK1 and its downstream signaling pathways, thereby reducing inflammation and cell death .

Comparison with Similar Compounds

Ripk1-IN-19 is compared with other similar compounds, such as:

This compound is unique due to its high selectivity for RIPK1 and its ability to inhibit both the kinase activity and the scaffolding function of RIPK1. This dual inhibition makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C28H25FN6O2

Molecular Weight

496.5 g/mol

IUPAC Name

5-[2-(cyclopropanecarbonylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-[(1S)-1-(3-fluorophenyl)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C28H25FN6O2/c1-16(18-4-3-5-21(29)12-18)30-27(37)23-15-34(2)24-9-8-19(13-22(23)24)20-10-11-35-25(14-20)31-28(33-35)32-26(36)17-6-7-17/h3-5,8-17H,6-7H2,1-2H3,(H,30,37)(H,32,33,36)/t16-/m0/s1

InChI Key

MMHXIUIFLQILFX-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)F)NC(=O)C2=CN(C3=C2C=C(C=C3)C4=CC5=NC(=NN5C=C4)NC(=O)C6CC6)C

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC(=O)C2=CN(C3=C2C=C(C=C3)C4=CC5=NC(=NN5C=C4)NC(=O)C6CC6)C

Origin of Product

United States

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